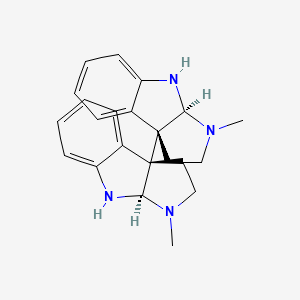

Meso-chimonanthine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Meso-chimonanthine is a chimonanthine.

Applications De Recherche Scientifique

Chemical Synthesis

Total Synthesis and Methodologies

Meso-chimonanthine has been synthesized using various methodologies, showcasing its versatility in chemical synthesis. Notably, a diazene-directed fragment assembly approach was employed to synthesize this compound alongside other alkaloids such as (+)-desmethyl-meso-chimonanthine. This method involved the late-stage diversification of precursors, enabling the synthesis of complex cyclotryptamine-containing alkaloids from simpler starting materials .

Table 1: Synthetic Methods for this compound

Biological Activities

Antifungal Properties

Research has indicated that this compound exhibits antifungal activities against several plant pathogenic fungi. For example, it was tested alongside other chimonanthines against Exserohilum turcicum and Bipolaris maydis, demonstrating significant efficacy with an effective concentration (EC50) value of 29.3 μg/mL against Bipolaris maydis .

Analgesic Effects

This compound has shown strong binding affinities toward μ-opioid receptors, which are critical targets for analgesics. The binding affinities were measured with an inhibition constant (Ki) of 341 ± 29 nM, indicating its potential as an analgesic compound .

Melanogenesis Inhibition

In studies focusing on skin pigmentation, this compound demonstrated inhibitory effects on melanogenesis in B16 melanoma cells, with an IC50 value of 1.4 μM. This suggests potential applications in skin lightening treatments or therapies targeting hyperpigmentation disorders .

Case Studies

Case Study 1: Antifungal Activity Assessment

In a controlled study, this compound was evaluated for its antifungal activity against five different plant pathogens. The results indicated that it was particularly effective against Bipolaris maydis, establishing its relevance in agricultural applications.

Case Study 2: Analgesic Potential Evaluation

A series of assays were conducted to assess the analgesic properties of this compound through μ-opioid receptor binding studies. The results confirmed its significant analgesic activity, warranting further exploration in pain management therapies.

Analyse Des Réactions Chimiques

Reductive Alkylation Pathways

A samarium-mediated reductive dialkylation strategy enables the synthesis of meso-chimonanthine from isoindigo derivatives (Scheme 1):

-

Key steps : Treatment of isoindigo (21 ) with SmI₂ and LiCl generates intermediate 24 , which undergoes sequential reductions (Red-Al) and alkylation to yield meso-chimonanthine (29 ) in 72% yield .

-

Reagents : SmI₂, LiCl, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).

Diazene-Directed Fragment Assembly

A convergent synthesis via diazene intermediates achieves meso-chimonanthine with high stereocontrol:

-

Procedure : Heterodimerization of tryptamine derivatives using Pd-catalyzed cross-coupling and subsequent reductive cleavage .

Acid-Mediated Rearrangement to meso-Calycanthine

meso-Chimonanthine undergoes acid-catalyzed isomerization to meso-calycanthine (Scheme 2):

Thermal and Catalytic Rearrangements

-

Observation : Fragmentation of the C3a–C3a’ bond occurs under strong reductive conditions, yielding tryptamine derivatives .

Decarboxylation and Reduction

Decarboxylation of diester intermediates is critical for accessing meso-chimonanthine:

-

Step 1 : Hydrolysis of diester (+)-14 with KOH/MeOH (90% yield).

-

Step 2 : Decarboxylation via treatment with tris(trimethylsilyl)silane/AIBN (64% yield) .

N-Methoxycarbonyl Reduction

Red-Al efficiently removes N-methoxycarbonyl groups:

Catalytic Deacylative Alkylation (DaA)

Pd(0)-catalyzed DaA enables stereoselective synthesis of vicinal quaternary centers:

Table 2: Acid-Mediated Rearrangement Outcomes

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| meso-Chimonanthine | D₂O/[D₄]AcOH, 95°C, 24 h | meso-Calycanthine | 36 |

Table 3: Reductive Transformations

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 16 | Red-Al | meso-Chimonanthine | 82 |

| 30 | LiBHEt₃ | Ethyl carbamate | 84 |

Critical Observations

-

Stereochemical Control : The meso configuration arises from dimerization of racemic or meso precursors .

-

Catalyst Dependency : Pd(0) systems outperform traditional Stille coupling catalysts in yield and selectivity .

-

Acid Sensitivity : Prolonged exposure to strong acids leads to C–C bond cleavage, complicating isolation .

Propriétés

Formule moléculaire |

C22H26N4 |

|---|---|

Poids moléculaire |

346.5 g/mol |

Nom IUPAC |

(3aS,8bS)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20+,21+,22- |

Clé InChI |

HOYXPMHLHJOGHD-ZDNVTZCJSA-N |

SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C |

SMILES isomérique |

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)[C@@]45CCN([C@@H]4NC6=CC=CC=C56)C |

SMILES canonique |

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.